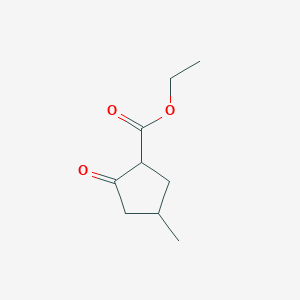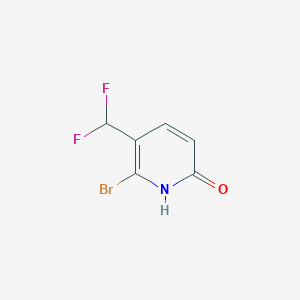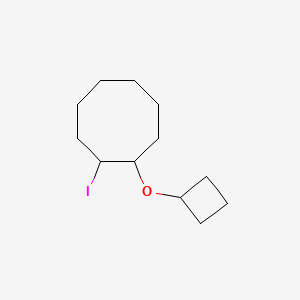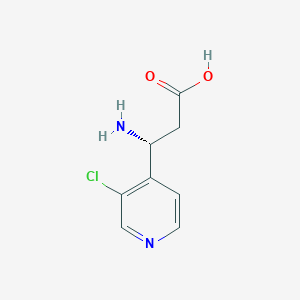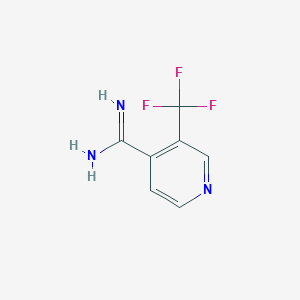![molecular formula C12H25N3O B15242773 2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes an amino group, a piperidine ring, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide typically involves multiple steps. One common method includes the reaction of 2-amino-2,3-dimethylbutanamide with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2,3-dimethylbutanamide
- 2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide
Uniqueness
2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide is unique due to its specific molecular structure, which includes a piperidine ring and a butanamide backbone. This configuration provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H25N3O |
|---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)10-6-5-7-14(3)8-10/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 |
InChI Key |
QFDYLPOYYUJDDZ-VUWPPUDQSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C)[C@H]1CCCN(C1)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCCN(C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
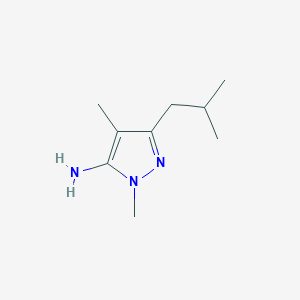
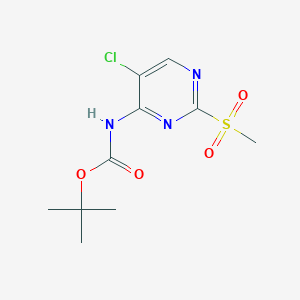
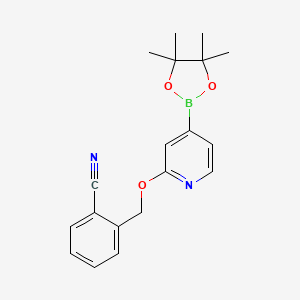
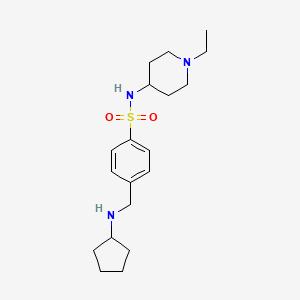
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
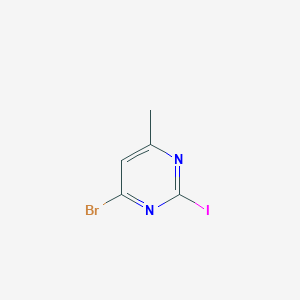
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
